Negligible Carboxylesterase Inhibition: A Differentiator from CES-Interacting Agents
This compound exhibits negligible inhibitory activity against human carboxylesterases (CES1 and CES2). In a standardized microsomal assay, the IC50 for both isoforms was >1.00E+5 nM (>100 µM) [1]. This contrasts sharply with the known CES2 inhibitor loperamide, which displays an IC50 of 1.72 µM in a comparable in vitro system [2]. The approximately 58-fold weaker inhibition suggests that 899735-73-0 is unlikely to interfere with CES-mediated prodrug activation or lipid metabolism.
| Evidence Dimension | Inhibition of human carboxylesterase 2 (CES2) |
|---|---|
| Target Compound Data | IC50 > 100,000 nM (>100 µM) |
| Comparator Or Baseline | Loperamide (positive CES2 inhibitor): IC50 = 1.72 ± 0.28 µM |
| Quantified Difference | Target compound is >58-fold less potent than loperamide at CES2 |
| Conditions | Human liver microsomes; compound preincubated for 10 min; substrate: fluorescein diacetate (for CES2) / 2-(2-Benzoyl-3-methoxyphenyl) benzothiazole (for CES1). Loperamide data from recombinant enzyme assay in potassium phosphate buffer. |
Why This Matters
Procurement of this compound for in vivo or ex vivo studies minimizes the risk of confounding CES-related metabolic interactions, a common pitfall with less selective benzothiazole scaffolds.
- [1] BindingDB. BDBM50154557 (CHEMBL3775481). Affinity Data: IC50 > 1.00E+5 nM for human CES1 and CES2. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50154557. View Source
- [2] PMC. (2022). Table 4: The IC50 values of indole derivatives toward CES2 and CES1. Loperamide CES2 IC50 = 1.72 ± 0.28 µM. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC9076199/table/tab4/. View Source
